N-(pyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Description
N-(pyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a heterocyclic compound featuring a pyrazolo-oxazine core fused with a pyridine ring via a carboxamide linkage.
Properties
IUPAC Name |
N-pyridin-2-yl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c17-12(14-10-4-1-2-5-13-10)9-8-11-16(15-9)6-3-7-18-11/h1-2,4-5,8H,3,6-7H2,(H,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEVUKQYJJCRMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)NC3=CC=CC=N3)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone to form an intermediate, which then undergoes cyclization in the presence of a catalyst such as aluminum oxide (Al2O3) or cesium carbonate (Cs2CO3) in alcoholic media . The reaction is usually carried out at room temperature to ensure high yield and selectivity.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by employing continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(pyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-(pyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Activity Data
Key Observations:
Pyridin-2-yl vs. Halogenated Aryl Groups :
- The pyridin-2-yl group introduces a nitrogen atom capable of hydrogen bonding, which may enhance interactions with polar residues in enzyme binding pockets compared to halogenated aryl groups (e.g., 3-chloro-4-fluorophenyl in ). However, halogenated derivatives like those in exhibit measurable PDE4C inhibition (IC50 = 108–160 nM), suggesting that electron-withdrawing substituents optimize PDE4C binding.
Carboxamide vs. Sulfonamide Linkers: GDC-2394, a sulfonamide-containing analog (), demonstrates sub-nanomolar NLRP3 inhibition, highlighting that replacing the carboxamide with a sulfonamide can shift target specificity. The sulfonamide’s stronger electron-withdrawing nature and altered geometry may enhance NLRP3 affinity.
Impact of Fluorination: Fluorination at the oxazine ring (e.g., 6-fluoro in derivatives) improves metabolic stability and membrane permeability, a feature absent in the non-fluorinated target compound.
Biological Activity
N-(pyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a pyrazolo[5,1-b][1,3]oxazine core fused with a pyridine ring, making it a versatile scaffold for the development of bioactive agents.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 313.35 g/mol. The compound's structure includes nitrogen and oxygen atoms within its heterocyclic framework, which is crucial for its biological activity.
Biological Activity Overview
Research on the biological activity of this compound is still emerging. However, related compounds within the oxazine class have demonstrated a range of pharmacological effects. Notably, oxazines have been reported to exhibit:
- Antimicrobial Activity : Effective against various strains of bacteria and fungi.
- Anticancer Properties : Potential to inhibit tumor growth and induce apoptosis in cancer cells.
- Anti-inflammatory Effects : Reduction of inflammation markers in various models.
- Neuroprotective Effects : Involvement in mechanisms that protect neuronal cells from damage.
Case Studies and Research Findings
Several studies have explored the biological activities of related pyrazolo derivatives:
- Antimicrobial Studies :
- Anticancer Activity :
- Neuroprotective Effects :
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. How can researchers design a robust synthetic route for N-(pyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide?
- Methodology : Multi-step organic synthesis is typically required, involving:
- Coupling reactions : Amide bond formation between the pyrazolo-oxazine core and pyridin-2-amine derivatives.
- Heterocyclic ring construction : Cyclization steps under controlled temperatures (e.g., 60–100°C) and solvent systems (e.g., DMF or THF) to form the pyrazolo[5,1-b][1,3]oxazine scaffold .
- Purification : Use of column chromatography or recrystallization to isolate intermediates and final products.
- Critical parameters : Solvent polarity, reaction time, and catalyst selection (e.g., EDCI/HOBt for amide coupling) significantly impact yield and purity .
Q. What analytical techniques are essential for structural characterization of this compound?
- Key techniques :
- NMR spectroscopy : H and C NMR to confirm regiochemistry and substituent positions (e.g., distinguishing pyridine vs. pyrazolo-oxazine protons) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- X-ray crystallography : For absolute stereochemical determination if chiral centers are present .
- Data interpretation : Compare experimental spectra with computational simulations (e.g., DFT) to resolve ambiguities in complex heterocyclic systems .
Q. How can researchers identify the pharmacophore responsible for biological activity in this scaffold?
- Approach :
- SAR studies : Synthesize analogs with modifications to the pyridine, pyrazolo-oxazine, or carboxamide groups.
- Lipophilic ligand efficiency (LLE) : Optimize balance between potency (e.g., IC) and logP to improve drug-like properties .
- Functional group mapping : Use competitive binding assays (e.g., SPR or ITC) to identify critical hydrogen-bonding or hydrophobic interactions with targets like NLRP3 .
Advanced Research Questions
Q. What strategies mitigate solubility-limited toxicity observed in preclinical studies of related pyrazolo-oxazine derivatives?
- Solutions :
- Introducing ionizable groups : Add basic amines (e.g., methylamino substituents) to enhance aqueous solubility while maintaining target affinity .
- Prodrug design : Mask polar groups (e.g., sulfonamides) with ester or carbonate promoiety for improved bioavailability .
- Formulation optimization : Use nanoemulsions or cyclodextrin complexes to prevent renal precipitation observed in cynomolgus monkey models .
Q. How do structural modifications (e.g., heterocyclic substitutions) impact metabolic stability and efficacy in vivo?
- Case study :
- Pyridine-for-phenyl substitution : Reduces lipophilicity (clogP) by ~0.5 units, improving solubility at low pH (e.g., gastric conditions) without compromising metabolic stability in liver microsomes .
- Impact on efficacy : Bipyridine analogs showed 3–4-fold higher oral bioavailability in murine TB models compared to parent compounds, correlating with improved pharmacokinetic profiles .
Q. What experimental models are suitable for evaluating NLRP3 inflammasome inhibition by this compound?
- In vitro :
- THP-1 macrophages : Measure IL-1β release via ELISA after LPS/ATP priming .
- ASC speck formation assay : Quantify NLRP3 activation via fluorescence microscopy .
- In vivo :
- Acute inflammation models : Murine peritonitis induced by monosodium urate crystals .
- Chronic disease models : High-fat diet-induced NASH in mice to assess hepatic fibrosis reduction .
Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy for pyrazolo-oxazine derivatives?
- Analysis framework :
- Pharmacokinetic-pharmacodynamic (PK/PD) modeling : Correlate plasma exposure (AUC) with target engagement (e.g., NLRP3 inhibition in tissues) .
- Tissue distribution studies : Use radiolabeled compounds to assess penetration into disease-relevant compartments (e.g., liver or brain) .
- Off-target profiling : Screen against kinase panels or GPCRs to identify confounding interactions .
Methodological Notes
- Synthetic reproducibility : Strict control of anhydrous conditions and inert atmospheres is critical for moisture-sensitive intermediates .
- Toxicity mitigation : Prioritize LLE >5 during lead optimization to avoid attrition due to solubility or safety issues .
- Data validation : Cross-validate biological activity using orthogonal assays (e.g., Western blotting for IL-1β and caspase-1 cleavage) to confirm mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
